molecular formula C7H10N2O2 B13608076 5-(3-Methyloxetan-3-yl)isoxazol-3-amine

5-(3-Methyloxetan-3-yl)isoxazol-3-amine

Katalognummer: B13608076
Molekulargewicht: 154.17 g/mol
InChI-Schlüssel: VYBMWIAMKFMTJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Methyloxetan-3-yl)isoxazol-3-amine (CAS: 1267855-77-5) is an isoxazole derivative featuring a 3-methyloxetane substituent at the 5-position of the isoxazole ring. Its molecular formula is C₇H₁₀N₂O₂ (molecular weight: 154.17 g/mol), and it is commercially available with ≥95% purity . The compound’s structural uniqueness lies in the oxetane moiety, a saturated oxygen-containing heterocycle known to enhance metabolic stability and solubility in medicinal chemistry contexts . This makes it a valuable intermediate in drug discovery, particularly for targeting enzymes or receptors where steric and electronic properties are critical.

Eigenschaften

Molekularformel

C7H10N2O2

Molekulargewicht

154.17 g/mol

IUPAC-Name

5-(3-methyloxetan-3-yl)-1,2-oxazol-3-amine

InChI

InChI=1S/C7H10N2O2/c1-7(3-10-4-7)5-2-6(8)9-11-5/h2H,3-4H2,1H3,(H2,8,9)

InChI-Schlüssel

VYBMWIAMKFMTJN-UHFFFAOYSA-N

Kanonische SMILES

CC1(COC1)C2=CC(=NO2)N

Herkunft des Produkts

United States

Biologische Aktivität

5-(3-Methyloxetan-3-yl)isoxazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and enzyme inhibition. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

5-(3-Methyloxetan-3-yl)isoxazol-3-amine features a unique isoxazole ring fused with an oxetane moiety, which may contribute to its biological properties. The compound's structure can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

where the specific values for xx, yy, zz, and ww depend on the substituents attached to the core structure.

Enzyme Inhibition

Research has indicated that derivatives of isoxazole compounds, including 5-(3-Methyloxetan-3-yl)isoxazol-3-amine, exhibit inhibitory effects on various enzymes. For example, studies have shown that related isoxazole derivatives can inhibit carbonic anhydrase (CA) isoforms, which are critical in regulating pH and fluid balance in biological systems. One study reported that certain derivatives showed modest inhibition against human carbonic anhydrase I (hCA I) with Ki values around 96.0 μM .

Neuropharmacological Effects

The compound's potential neuropharmacological effects are underscored by its interaction with neurotransmitter systems. Isoxazole derivatives have been noted for their activity as GABA_A receptor modulators, which could suggest anxiolytic or anticonvulsant properties . The specific activity of 5-(3-Methyloxetan-3-yl)isoxazol-3-amine in this regard remains to be fully elucidated.

Biological Activity Data

A summary of biological activities associated with 5-(3-Methyloxetan-3-yl)isoxazol-3-amine is presented in Table 1.

Activity Description Reference
Enzyme Inhibition (hCA I)Modest inhibition (Ki = 96.0 μM)
GABA_A Receptor ModulationPotential anxiolytic effects (mechanistic basis unclear)
Neuroprotective PropertiesSuggested through structure-activity relationship studies

Case Study 1: Neuroprotective Activity

In a study examining the neuroprotective potential of isoxazole derivatives, compounds similar to 5-(3-Methyloxetan-3-yl)isoxazol-3-amine were tested for their ability to reduce oxidative stress in neuronal cell lines. Results indicated that certain modifications to the isoxazole core enhanced protective effects against neurotoxicity induced by glutamate .

Case Study 2: Pharmacokinetics and Bioavailability

Pharmacokinetic studies have shown that compounds with similar structures exhibit varying degrees of blood-brain barrier (BBB) permeability. The oxetane group appears to enhance lipophilicity, potentially improving CNS bioavailability . Further investigations are needed to quantify these effects specifically for 5-(3-Methyloxetan-3-yl)isoxazol-3-amine.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 5-(3-Methyloxetan-3-yl)isoxazol-3-amine and analogous isoxazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications References
5-(3-Methyloxetan-3-yl)isoxazol-3-amine C₇H₁₀N₂O₂ 154.17 3-Methyloxetane at 5-position Enhanced metabolic stability; drug intermediate
5-Amino-3-methylisoxazole C₄H₆N₂O 98.11 Methyl at 3-position Precursor for heterocyclic synthesis; simpler structure
N-(5-(tert-butyl)isoxazol-3-yl)-2-(4-(thieno[3,2-d]pyrimidin-4-yl)phenyl)acetamide C₂₁H₂₂N₄O₂S 406.49 tert-Butyl at 5-position; thienopyrimidine Type-II pan-Tropomyosin kinase inhibitor
(E)-2-Methoxy-6-[(5-methylisoxazol-3-yl)-iminomethyl]phenol C₁₂H₁₂N₂O₃ 232.24 Schiff base linkage; phenolic group Chelating agent; crystallographic study
[5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine hydrochloride C₁₁H₁₃ClN₂O₂ 240.69 3-Methoxyphenyl at 5-position mGlu5 receptor modulation (potential CNS applications)

Key Observations

Substituent Effects on Physicochemical Properties: The 3-methyloxetane group in the target compound introduces steric bulk and polarity compared to simpler analogs like 5-amino-3-methylisoxazole. This likely improves solubility and reduces metabolic degradation, as oxetanes are known to resist oxidative enzymes .

Synthetic Utility: 5-Amino-3-methylisoxazole (Table, Row 2) is a common precursor for synthesizing fused heterocycles (e.g., pyrrolo[3,2-d]isoxazoles), as seen in . The oxetane-containing analog may follow similar synthetic pathways but requires specialized reagents to introduce the oxetane ring.

Biological Relevance: Compounds like [5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine hydrochloride (Table, Row 5) demonstrate the role of aryl substituents in modulating receptor affinity (e.g., mGlu5), suggesting that the oxetane derivative could be tailored for similar targets with improved pharmacokinetics .

Thermal and Crystallographic Behavior :

  • Derivatives like 5-Methyl-1,2-oxazole-3-carboxylic acid () exhibit planar molecular structures stabilized by hydrogen bonding and π-π stacking, which could inform crystallization strategies for the oxetane analog .

Contradictions and Limitations

  • Similarity Scores : lists structurally similar compounds (e.g., 5-Methylbenzo[d]isoxazol-3-amine, similarity score 0.70), but these lack the oxetane moiety, limiting direct pharmacological comparisons .
  • Synthetic Complexity : Introducing the oxetane group may require multi-step synthesis compared to simpler methyl or tert-butyl analogs, as seen in and .

Q & A

Q. What are the standard synthetic routes for preparing 5-(3-Methyloxetan-3-yl)isoxazol-3-amine, and how are reaction conditions optimized?

A common approach involves coupling reactions between oxetane derivatives and isoxazole precursors. For example, analogous syntheses of isoxazol-3-amine derivatives use reflux conditions in ethanol or THF with NaHCO₃ as a base to neutralize HCl byproducts . Optimization typically focuses on solvent selection (e.g., THF/DCM mixtures for solubility), temperature control (room temperature to 60°C), and stoichiometric ratios of reagents to minimize side reactions. Post-reaction purification via column chromatography or recrystallization (e.g., using cyclohexane) is critical for isolating the product .

Q. How is the purity and structural identity of 5-(3-Methyloxetan-3-yl)isoxazol-3-amine validated?

Characterization employs a combination of analytical techniques:

  • HPLC : To assess purity (>95% is typical for research-grade material) .
  • NMR (¹H/¹³C) : Confirms the presence of the oxetane methyl group (δ ~1.5 ppm for CH₃) and isoxazole ring protons (δ ~6.5–8.5 ppm) .
  • Mass Spectrometry (ESI-MS or HRMS) : Validates the molecular ion peak (C₇H₁₀N₂O₂, MW 154.17 g/mol) .
  • X-ray Crystallography : For unambiguous structural confirmation, though this requires high-quality single crystals .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. Avoid moisture and exposure to strong acids/bases, as the oxetane ring may undergo hydrolysis under extreme pH .

Advanced Research Questions

Q. How does the oxetane ring influence the reactivity of 5-(3-Methyloxetan-3-yl)isoxazol-3-amine in heterocyclic coupling reactions?

The oxetane’s strain (~26 kcal/mol) enhances its role as a bioisostere for tert-butyl or cyclopropyl groups, improving metabolic stability in drug candidates. In Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the oxetane’s electron-donating effect can modulate regioselectivity. However, competing ring-opening reactions may occur under strongly acidic or high-temperature conditions, necessitating careful optimization .

Q. What strategies mitigate regioselectivity challenges during functionalization of the isoxazole ring?

  • Protection/Deprotection : Temporarily protect the amine group with Boc or Fmoc to direct electrophilic substitution to the C4/C5 positions of the isoxazole .
  • Metal Catalysis : Use Cu(I) or Ru complexes to achieve selective C–H activation at the isoxazole’s 4-position .
  • Computational Modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (e.g., nucleophilic Fukui indices) .

Q. How is 5-(3-Methyloxetan-3-yl)isoxazol-3-amine utilized in radiopharmaceutical synthesis?

The amine group serves as a handle for radiolabeling. For example, analogous compounds are reacted with [¹¹C]phosgene to form urea or carbamate derivatives for PET tracers targeting enzymes like FAAH . Key challenges include ensuring rapid reaction kinetics (<10 min) to match the short half-life of ¹¹C (20.4 min) and achieving high molar activity (>50 GBq/μmol) .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

Stability studies in buffer solutions (pH 2–9, 37°C) reveal that the oxetane ring remains intact over 24 hours at neutral pH but undergoes hydrolysis in strongly acidic (pH <2) or basic (pH >10) media. The 3-methyl group sterically shields the oxetane oxygen, reducing nucleophilic attack compared to unsubstituted oxetanes .

Methodological Resources

  • Synthetic Protocols : Refer to analogous procedures for 5-(tert-butyl)isoxazol-3-amine and 5-methylisoxazol-3-amine .
  • Analytical Data : Compare with published spectra of structurally similar oxetane-containing compounds .
  • Advanced Applications : Review PET tracer synthesis using isoxazol-3-amine derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.